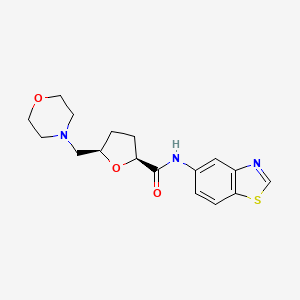
(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide, also known as EEQ, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
科学的研究の応用
(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, this compound has been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
作用機序
The mechanism of action of (3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Studies have also shown that this compound can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using (3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide in lab experiments is its high purity and stability, which makes it ideal for studying its effects on various biological systems. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on (3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide, including further studies on its mechanism of action and its potential applications in drug discovery and neuroscience. Additionally, research on the synthesis of new analogs of this compound may lead to the development of more potent and selective compounds with improved therapeutic properties. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in various therapeutic settings.
合成法
(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-ethyl-4-hydroxyquinoline with ethyl chloroformate, followed by the addition of 3S-pyrrolidine-1-carboxylic acid and subsequent purification steps. This method has been successfully used to produce high yields of pure this compound for research purposes.
特性
IUPAC Name |
(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-13-11-17(15-7-5-6-8-16(15)19-13)20-18(22)21-10-9-14(12-21)23-4-2/h5-8,11,14H,3-4,9-10,12H2,1-2H3,(H,19,20,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZJGPVNYBJDMP-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)NC(=O)N3CCC(C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=CC=CC=C2C(=C1)NC(=O)N3CC[C@@H](C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2S)-1-[(3-propoxyphenyl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346059.png)
![5-[(2S)-1-[(5-methylsulfonylfuran-2-yl)methyl]pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7346065.png)
![1-[(1S,2R)-2-(1-ethylpyrazol-4-yl)oxycyclopentyl]-3-(3-methyltriazol-4-yl)urea](/img/structure/B7346073.png)
![(3S,4R)-N,N-dimethyl-1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]-4-(triazol-1-yl)pyrrolidin-3-amine](/img/structure/B7346080.png)
![(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7346089.png)
![(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B7346092.png)
![5-[[(3aR,7aR)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7346099.png)
![(3aS,6aR)-N-[3-[ethyl(methyl)carbamoyl]phenyl]-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346104.png)
![(3aS,6aR)-N-(5-methoxy-1,3-thiazol-2-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346115.png)
![2-[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7346119.png)
![4-[[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]methyl]-N-cyclopropylbenzenesulfonamide](/img/structure/B7346127.png)
![[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7346131.png)
![(1R,2R)-N-[1-[2-(benzylamino)-2-oxoethyl]-1,2,4-triazol-3-yl]-2-methoxycyclopropane-1-carboxamide](/img/structure/B7346146.png)
